3-Naphthalen-1-yl-1-phenylpyrazole-4-carbaldehyde
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Overview
Description
3-Naphthalen-1-yl-1-phenylpyrazole-4-carbaldehyde, also known as NPPC, is a synthetic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. NPPC is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 319.36 g/mol.
Scientific Research Applications
3-Naphthalen-1-yl-1-phenylpyrazole-4-carbaldehyde has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 3-Naphthalen-1-yl-1-phenylpyrazole-4-carbaldehyde has shown promising results as a potential anticancer agent. Studies have shown that 3-Naphthalen-1-yl-1-phenylpyrazole-4-carbaldehyde can induce apoptosis in cancer cells by inhibiting the activity of certain enzymes that are essential for cell survival. In materials science, 3-Naphthalen-1-yl-1-phenylpyrazole-4-carbaldehyde has been used as a building block for the synthesis of novel materials with unique optical and electronic properties. In analytical chemistry, 3-Naphthalen-1-yl-1-phenylpyrazole-4-carbaldehyde has been used as a fluorescent probe for the detection of metal ions in aqueous solutions.
Mechanism of Action
The mechanism of action of 3-Naphthalen-1-yl-1-phenylpyrazole-4-carbaldehyde is not fully understood, but it is believed to involve the inhibition of certain enzymes that are essential for cell survival. Specifically, 3-Naphthalen-1-yl-1-phenylpyrazole-4-carbaldehyde has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling and proliferation. By inhibiting the activity of these enzymes, 3-Naphthalen-1-yl-1-phenylpyrazole-4-carbaldehyde can induce apoptosis in cancer cells and inhibit the growth of tumors.
Biochemical and Physiological Effects:
Studies have shown that 3-Naphthalen-1-yl-1-phenylpyrazole-4-carbaldehyde has a number of biochemical and physiological effects. In vitro studies have shown that 3-Naphthalen-1-yl-1-phenylpyrazole-4-carbaldehyde can induce apoptosis in cancer cells by activating certain signaling pathways that lead to cell death. In addition, 3-Naphthalen-1-yl-1-phenylpyrazole-4-carbaldehyde has been shown to inhibit the growth of tumors in animal models. However, the exact mechanism of action of 3-Naphthalen-1-yl-1-phenylpyrazole-4-carbaldehyde in vivo is not fully understood.
Advantages and Limitations for Lab Experiments
3-Naphthalen-1-yl-1-phenylpyrazole-4-carbaldehyde has several advantages for use in lab experiments. It is a stable and highly pure compound that can be easily synthesized in large quantities. In addition, it has a well-defined structure and can be easily characterized using various analytical techniques. However, one limitation of 3-Naphthalen-1-yl-1-phenylpyrazole-4-carbaldehyde is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in certain applications.
Future Directions
There are several future directions for research on 3-Naphthalen-1-yl-1-phenylpyrazole-4-carbaldehyde. One area of interest is the development of 3-Naphthalen-1-yl-1-phenylpyrazole-4-carbaldehyde-based materials with unique optical and electronic properties. Another area of interest is the optimization of 3-Naphthalen-1-yl-1-phenylpyrazole-4-carbaldehyde as a potential anticancer agent. Further studies are needed to fully understand the mechanism of action of 3-Naphthalen-1-yl-1-phenylpyrazole-4-carbaldehyde and to optimize its use in various applications.
Conclusion:
In conclusion, 3-Naphthalen-1-yl-1-phenylpyrazole-4-carbaldehyde is a synthetic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It can be easily synthesized in large quantities and has a well-defined structure that can be easily characterized using various analytical techniques. 3-Naphthalen-1-yl-1-phenylpyrazole-4-carbaldehyde has shown promising results as a potential anticancer agent and has been used as a building block for the synthesis of novel materials with unique optical and electronic properties. However, further studies are needed to fully understand the mechanism of action of 3-Naphthalen-1-yl-1-phenylpyrazole-4-carbaldehyde and to optimize its use in various applications.
Synthesis Methods
The synthesis of 3-Naphthalen-1-yl-1-phenylpyrazole-4-carbaldehyde involves the reaction of 3-naphthalen-1-yl-1-phenylpyrazole-4-carboxylic acid with thionyl chloride, followed by the addition of dimethylformamide and triethylamine. The resulting product is then purified using column chromatography to obtain 3-Naphthalen-1-yl-1-phenylpyrazole-4-carbaldehyde in high yield and purity. This method has been optimized to produce 3-Naphthalen-1-yl-1-phenylpyrazole-4-carbaldehyde with a purity of over 99%.
properties
IUPAC Name |
3-naphthalen-1-yl-1-phenylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O/c23-14-16-13-22(17-9-2-1-3-10-17)21-20(16)19-12-6-8-15-7-4-5-11-18(15)19/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTHJXBWYNKQAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CC4=CC=CC=C43)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Naphthalen-1-yl-1-phenylpyrazole-4-carbaldehyde |
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